molecular formula C17H18O8S2 B3070730 2-(4-Methoxy-3-(tosyloxy)benzylsulfonyl)acetic acid CAS No. 1005494-37-0

2-(4-Methoxy-3-(tosyloxy)benzylsulfonyl)acetic acid

Cat. No.: B3070730
CAS No.: 1005494-37-0
M. Wt: 414.5 g/mol
InChI Key: FUGNUQSWIFVNFD-UHFFFAOYSA-N
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Description

2-(4-Methoxy-3-(tosyloxy)benzylsulfonyl)acetic acid (CAS 1005494-37-0) is a sophisticated bifunctional organic compound of interest in advanced synthetic chemistry research. Its molecular structure incorporates multiple functional groups, including a sulfonyl acetic acid moiety and a tosyloxy (p-toluenesulfonyloxy) group attached to a methoxybenzene ring. This configuration makes it a potential building block for the development of more complex molecules. The tosyloxy group is a known excellent leaving group in nucleophilic substitution reactions, while the sulfonyl group can act as a strong electron-withdrawing moiety. Researchers may explore its utility in constructing heterocyclic compounds or as a precursor in palladium-catalyzed reactions and other transition metal-mediated transformations, given the established role of sulfonate esters in such processes. The compound's structural features suggest potential applications in the synthesis of novel organic materials or as an intermediate in pharmaceutical research for creating bioactive molecules. This product is strictly for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet for detailed hazard and handling information.

Properties

IUPAC Name

2-[[4-methoxy-3-(4-methylphenyl)sulfonyloxyphenyl]methylsulfonyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O8S2/c1-12-3-6-14(7-4-12)27(22,23)25-16-9-13(5-8-15(16)24-2)10-26(20,21)11-17(18)19/h3-9H,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGNUQSWIFVNFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)CS(=O)(=O)CC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001132098
Record name 2-[[[4-Methoxy-3-[[(4-methylphenyl)sulfonyl]oxy]phenyl]methyl]sulfonyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001132098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005494-37-0
Record name 2-[[[4-Methoxy-3-[[(4-methylphenyl)sulfonyl]oxy]phenyl]methyl]sulfonyl]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1005494-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[[4-Methoxy-3-[[(4-methylphenyl)sulfonyl]oxy]phenyl]methyl]sulfonyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001132098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-3-(tosyloxy)benzylsulfonyl)acetic acid typically involves multiple steps. One common synthetic route starts with the protection of the hydroxyl group of 4-methoxybenzyl alcohol, followed by sulfonylation with p-toluenesulfonyl chloride to introduce the tosyloxy group. The resulting intermediate is then subjected to a sulfonylation reaction with a suitable sulfonylating agent to form the benzylsulfonyl group. Finally, the acetic acid moiety is introduced through a carboxylation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-3-(tosyloxy)benzylsulfonyl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl groups can be reduced to form sulfides.

    Substitution: The tosyloxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(4-Hydroxy-3-(tosyloxy)benzylsulfonyl)acetic acid.

    Reduction: Formation of 2-(4-Methoxy-3-(methylthio)benzylsulfonyl)acetic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxy-3-(tosyloxy)benzylsulfonyl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-3-(tosyloxy)benzylsulfonyl)acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of signal transduction pathways that are critical for cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and physicochemical properties of the target compound with its closest analogs identified in the literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Reported Applications
Target: 2-(4-Methoxy-3-(tosyloxy)benzylsulfonyl)acetic acid C₁₇H₁₈O₈S₂ 422.44 4-OCH₃, 3-OTs Sulfonyl, acetic acid, tosyloxy Research chemical (synthesis intermediate)
[4-Methoxy-3-(morpholine-4-sulfonyl)-phenyl]-acetic acid C₁₃H₁₇NO₇S 331.34 4-OCH₃, 3-morpholine sulfonyl Sulfonyl, acetic acid, morpholine Biochemical research (Santa Cruz Biotechnology)
{[4-(Difluoromethoxy)-3-methoxybenzyl]thio}acetic acid C₁₁H₁₂F₂O₄S 278.27 4-OCHF₂, 3-OCH₃ Thioether, acetic acid Supplier-listed research compound
2-(Tosyloxy)acetic acid C₉H₁₀O₅S 230.24 Tosyloxy Tosyloxy, acetic acid Intermediate in PROTAC synthesis
2-(4-Methoxy-3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid C₁₄H₁₄N₂O₅ 290.27 4-OCH₃, 3-(4-OCH₃-phenyl), pyridazinone Acetic acid, pyridazinone Lab research (CymitQuimica)

Key Comparative Insights

Physicochemical Properties
  • Molecular Weight and Solubility: The target compound’s higher molecular weight (422.44 g/mol) compared to analogs like 2-(tosyloxy)acetic acid (230.24 g/mol) suggests reduced aqueous solubility, typical of sulfonyl-rich aromatic systems. Morpholine-containing analogs may exhibit better solubility due to polar amine groups .
  • Thermal Stability: Tosyloxy and sulfonyl groups generally confer thermal stability, making the target compound suitable for high-temperature reactions, unlike thioethers, which are more oxidation-prone .

Research Findings and Data Gaps

  • Synthetic Routes: The target compound may be synthesized via acid chlorination and condensation of 2-(tosyloxy)acetic acid intermediates, as demonstrated in PROTAC development .
  • Unresolved Questions: Solubility, stability under physiological conditions, and in vitro/in vivo activity data for the target compound remain undocumented in the provided evidence.

Biological Activity

2-(4-Methoxy-3-(tosyloxy)benzylsulfonyl)acetic acid, with a molecular formula of C17H18O8S2 and CAS number 1005494-37-0, is a sulfonyl-containing organic compound notable for its potential biological activities. This compound is characterized by the presence of a methoxy group, a tosyloxy group, and a sulfonyl moiety attached to an acetic acid backbone. Its unique structure suggests various applications in medicinal chemistry and biochemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate pathways associated with:

  • Oxidative Stress : By interacting with reactive oxygen species (ROS), it may exhibit antioxidant properties.
  • Inflammation : Potential inhibition of pro-inflammatory cytokines suggests its role in anti-inflammatory responses.
  • Cellular Signaling : Interaction with cellular receptors and enzymes could influence various signaling pathways.

Research Findings

Research indicates that compounds structurally similar to this compound have shown promising biological activities, including:

  • Anticancer Properties : Analogous compounds have demonstrated cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity : Some studies suggest potential antibacterial and antifungal properties.

Case Studies

  • Anticancer Activity :
    • A study explored the cytotoxic effects of sulfonamide derivatives on human cancer cell lines, revealing that modifications in the sulfonyl group can enhance activity against specific cancer types. The study highlighted the importance of structural features in determining biological efficacy.
  • Anti-inflammatory Effects :
    • Research on related compounds indicated their ability to inhibit inflammatory mediators in vitro, suggesting that this compound could similarly modulate inflammatory pathways.

Comparative Analysis

To better understand the biological significance of this compound, a comparison with similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
2-(4-Methoxybenzylthio)acetic acidLacks tosyloxy groupModerate cytotoxicity
2-(4-Hydroxy-3-(tosyloxy)benzylthio)acetic acidHydroxy group instead of methoxyEnhanced anti-inflammatory
2-(4-Methoxy-3-(methylthio)benzylthio)acetic acidMethylthio groupAntimicrobial activity

Synthesis and Applications

The synthesis of this compound involves multi-step chemical reactions, typically starting from 4-methoxybenzyl alcohol. The synthetic route includes tosylation and subsequent reactions to yield the final product. This compound serves as an important building block in organic synthesis and has potential applications in drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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